molecular formula C8H9N5O2 B13472613 Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

Cat. No.: B13472613
M. Wt: 207.19 g/mol
InChI Key: FXPITAGUAFGPRC-UHFFFAOYSA-N
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Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-2-15-7(14)5-3-12-13-6(5)10-4-11-8(13)9/h3-4H,2H2,1H3,(H2,9,10,11)

InChI Key

FXPITAGUAFGPRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CN=C(N2N=C1)N

Origin of Product

United States

Preparation Methods

Key Steps and Reaction Scheme

  • Initial Formation of Formamidines: 5-aminopyrazole-4-carboxylates react with DMF-DMA or triethyl orthoformate to yield N,N-dimethylformamidines intermediates.
  • Cyclization with Cyanamide: These intermediates are then treated with cyanamide, typically under reflux conditions in ethanol, to induce ring closure forming the pyrazolo[1,5-a]triazine core.
  • Isolation and Purification: The product, ethyl 4-aminopyrazolo[1,5-a]triazine-8-carboxylate, is isolated by filtration and recrystallization from methanol or suitable solvents.

This method, while reliable, requires prolonged reaction times (e.g., 24 hours reflux) and moderate yields (~55-57%) under conventional heating.

Microwave-Assisted One-Pot Multicomponent Synthesis

A more recent and efficient method involves a one-pot, three-component reaction under microwave irradiation. This approach combines 5-aminopyrazole-4-carboxylate, DMF-DMA, and cyanamide in a single vessel, with microwave heating significantly accelerating the reaction.

Procedure Highlights

  • Reagents: 5-aminopyrazole-4-carboxylate, DMF-DMA (or trimethyl orthoformate), and cyanamide.
  • Solvent: Methanol or absolute ethanol.
  • Microwave Conditions: Typically, irradiation at 150 degrees Celsius with microwave power up to 150 watts for 10 to 25 minutes in a sealed pressure vial.
  • Outcome: Formation of ethyl 4-aminopyrazolo[1,5-a]triazine-8-carboxylate with yields ranging from 35% to 79%, depending on conditions and substrate variations.

Advantages

  • Reduced Reaction Time: Microwave irradiation reduces reaction time drastically from hours to minutes.
  • Operational Simplicity: One-pot procedure avoids isolation of intermediates.
  • Selectivity: High selectivity towards the desired triazine product without formation of side products such as pyrazolo[3,4-d]pyrimidines.
  • Purity: Products obtained are of high purity, suitable for further applications.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%)
1 5-aminopyrazole-4-carboxylate + DMF-DMA + cyanamide Microwave, 150 °C, 10-25 min, MeOH/EtOH Ethyl 4-aminopyrazolo[1,5-a]triazine-8-carboxylate 35-79
2 Formamidine intermediate + cyanamide Reflux in EtOH, 24 h Ethyl 4-aminopyrazolo[1,5-a]triazine-8-carboxylate 55-57

Structural and Spectroscopic Characterization

The synthesized ethyl 4-aminopyrazolo[1,5-a]triazine-8-carboxylate exhibits characteristic spectroscopic signatures confirming its structure:

  • Nuclear Magnetic Resonance (NMR):
    • Proton NMR shows signals for the ethyl ester group with a triplet at approximately 1.33 ppm and a quartet at 4.34 ppm.
    • The methine proton of the triazine ring appears as a singlet near 8.10-8.25 ppm.
    • Amino protons show broad singlets around 8.35-8.84 ppm indicating hindered rotation due to hydrogen bonding.
  • Carbon NMR:
    • Ester carbonyl carbons resonate at 163.8-164.9 ppm.
  • Infrared Spectroscopy (IR):
    • Strong bands at 1630-1692 cm⁻¹ correspond to the ester carbonyl group.
  • X-ray Crystallography:
    • Confirms the fused heterocyclic structure and reveals hydrogen bonding networks involving the amino and carbonyl groups, stabilizing the crystal packing.

Comparative Analysis of Preparation Methods

Parameter Stepwise Conventional Heating Microwave-Assisted One-Pot Synthesis
Reaction Time ~24 hours (reflux) 10-25 minutes
Yield 55-57% Up to 79%
Operational Complexity Multi-step, isolation of intermediates Single-pot, no intermediate isolation
Selectivity High, but side reactions possible High, minimal side products
Energy Efficiency Lower due to prolonged heating Higher due to microwave irradiation
Scalability Moderate Demonstrated gram-scale synthesis possible

Summary and Outlook

The preparation of ethyl 4-aminopyrazolo[1,5-a]triazine-8-carboxylate has evolved from classical stepwise syntheses to advanced microwave-assisted multicomponent reactions. The latter offers significant advantages in terms of speed, yield, and operational simplicity, making it highly attractive for synthetic and medicinal chemists. The microwave-assisted one-pot method is particularly notable for its sustainability and efficiency, aligning with green chemistry principles.

Further research may explore substrate scope expansion, optimization of microwave parameters, and application of this methodology to synthesize analogs with diverse functional groups at the 8-position, enhancing the compound's utility in drug discovery.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylated derivatives, while substitution reactions can produce a range of substituted pyrazolo[1,5-a][1,3,5]triazines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is unique due to its ethyl ester group, which can influence its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications where these properties are advantageous .

Biological Activity

Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is a nitrogen-containing heterocyclic compound recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉N₅O₂. Its structure includes a pyrazolo[1,5-a][1,3,5]triazine core with an ethyl ester group and an amino substituent. These features contribute to its reactivity and interactions with biological targets.

Biological Activities

Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazines exhibit significant biological activities. Notable findings include:

  • Anticancer Activity : this compound has shown potent inhibition of TTK/Mps1 kinase, which is crucial for cell division and is overexpressed in various cancers. Compounds in this class have demonstrated IC50 values as low as 15 nM against human cancer cell lines such as HCT116 .
  • Kinase Inhibition : The compound has been identified as a selective inhibitor of TTK kinase with a Ki value of 0.8 nM. The SAR studies suggest that specific structural features are essential for the observed potency and selectivity .
  • Anti-inflammatory Properties : Some derivatives have exhibited the ability to inhibit pro-inflammatory cytokines like TNF-alpha in cellular models. This suggests potential applications in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Stepwise Synthesis : Initial reactions involve 5-aminopyrazole derivatives reacting with triethyl orthoformate or similar reagents to form intermediates that eventually yield the target compound through further reactions with N-nucleophiles .
  • One-Pot Reactions : Recent advancements have introduced one-pot procedures using microwave irradiation to enhance yields and reduce reaction times .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Compound NameStructure CharacteristicsUnique Features
Ethyl 4-amino-3-methylpyrazolo[1,5-a][1,3,5]triazineContains a methyl group at the 3-positionEnhanced lipophilicity may improve bioavailability
4-Amino-pyrazolo[1,5-a][1,3,5]triazineLacks the ethyl ester functionalityPotentially different solubility properties
RoscovitineA well-known CDK inhibitor with a similar core structureEstablished therapeutic uses in oncology

These comparisons highlight how variations in structure can lead to distinct biological profiles and activities.

Case Studies

A series of studies have demonstrated the therapeutic potential of Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine derivatives:

  • In Vitro Studies : Compounds were tested against various cancer cell lines (e.g., HCT116), showing significant anti-proliferative effects. The mechanism involved blocking the cell cycle at the G2/M phase and inducing apoptosis through modulation of Bcl-2 family proteins .
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and efficacy of these compounds. Results indicated favorable absorption profiles and effective tumor growth inhibition in xenograft models .

Q & A

Q. What are the established synthetic routes for Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step pathways, often starting with 5-aminopyrazole precursors. A common method involves cyclization and functionalization steps, such as:

  • Microwave-assisted synthesis : A one-pot, three-component reaction under microwave irradiation optimizes efficiency and reduces side reactions. For example, 5-aminopyrazole-4-carbonitriles can undergo annulation with nitriles and aldehydes to form the triazine core .
  • Stepwise assembly : Cyclization of intermediates (e.g., thiourea derivatives) with ethyl bromide in DMF, followed by heating, yields the target compound . Key factors : Solvent choice (e.g., DMF for nucleophilicity), temperature control (reflux vs. microwave), and catalysts (e.g., NaH for deprotonation) critically affect yield and purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity.
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during synthesis?

Competing reactions (e.g., over-substitution or ring-opening) can arise due to the triazine core's reactivity. Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution while minimizing hydrolysis.
  • Catalyst tuning : Lewis acids (e.g., MgCO3_3) improve regioselectivity in cyclization steps .
  • Temperature modulation : Microwave-assisted synthesis reduces reaction time and byproduct formation (e.g., 10–15 minutes vs. hours under conventional heating) . Example : In thiourea intermediate formation, NaH in DMF at 50°C suppresses dimerization .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition?

SAR studies require systematic modification of substituents and biological testing:

  • Core modifications : Replace the ethyl carboxylate group with methyl or tert-butyl esters to assess steric effects.
  • Amino group functionalization : Introduce alkyl or aryl groups at the 4-position to evaluate hydrogen-bonding interactions with kinase ATP-binding pockets .
  • In vitro assays : Test derivatives against kinase panels (e.g., CDK, CK2) using enzymatic assays and cellular IC50_{50} measurements. Pyrazolo-triazines with N-benzyl substituents show enhanced CK2 inhibition (IC50_{50} < 100 nM) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often stem from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological approaches include:

  • Solubility enhancement : Co-solvents (e.g., DMSO/PEG mixtures) or prodrug strategies (e.g., ester hydrolysis to carboxylic acid) .
  • Metabolic profiling : Use LC-MS to identify metabolites in plasma and liver microsomes. For example, ethyl ester hydrolysis may reduce bioavailability .
  • Formulation optimization : Nanoemulsions or liposomal encapsulation improve tissue penetration .

Key Considerations for Researchers

  • Contradictions in evidence : While microwave synthesis offers high yields, scalability may require adaptation to continuous flow systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.